(5S,6R)-N-[3-(5-amino-1H-imidazol-2-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide
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Overview
Description
The compound (5S,6R)-N-[3-(5-amino-1H-imidazol-2-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide is a complex organic molecule characterized by its unique spirocyclic structure. This compound features a combination of bromine, hydroxyl, methoxy, and imidazole functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6R)-N-[3-(5-amino-1H-imidazol-2-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This is typically achieved through a cyclization reaction involving a suitable diol and an amine under acidic conditions.
Introduction of the bromine atoms: Bromination is carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Attachment of the imidazole group: This step involves the reaction of an imidazole derivative with the spirocyclic intermediate under basic conditions.
Final functionalization: The hydroxyl and methoxy groups are introduced through selective oxidation and methylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for bromination and cyclization steps, as well as advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5S,6R)-N-[3-(5-amino-1H-imidazol-2-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The imidazole ring can be reduced under hydrogenation conditions to yield a saturated imidazoline derivative.
Substitution: The bromine atoms can be substituted with nucleophiles like thiols or amines under mild conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thiols or amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an imidazoline derivative.
Substitution: Formation of thioether or amine derivatives.
Scientific Research Applications
(5S,6R)-N-[3-(5-amino-1H-imidazol-2-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5S,6R)-N-[3-(5-amino-1H-imidazol-2-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to:
Bind to DNA: The imidazole group intercalates into the DNA helix, disrupting replication and transcription processes.
Inhibit enzymes: The bromine atoms and hydroxyl group interact with active sites of enzymes, leading to inhibition of their activity.
Induce oxidative stress: The compound generates reactive oxygen species (ROS), causing cellular damage and apoptosis.
Comparison with Similar Compounds
(5S,6R)-N-[3-(5-amino-1H-imidazol-2-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide: can be compared with other spirocyclic compounds and imidazole derivatives:
Spirocyclic compounds: Similar to spirooxindoles and spirotetrahydroquinolines, but unique due to the presence of bromine and methoxy groups.
Imidazole derivatives: Shares similarities with compounds like metronidazole and clotrimazole, but distinguished by its spirocyclic structure and additional functional groups.
Similar Compounds
- Spirooxindoles
- Spirotetrahydroquinolines
- Metronidazole
- Clotrimazole
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H19Br2N5O4 |
---|---|
Molecular Weight |
505.2 g/mol |
IUPAC Name |
(5S,6R)-N-[3-(5-amino-1H-imidazol-2-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C16H19Br2N5O4/c1-26-13-8(17)5-16(14(24)12(13)18)6-9(23-27-16)15(25)20-4-2-3-11-21-7-10(19)22-11/h5,7,14,24H,2-4,6,19H2,1H3,(H,20,25)(H,21,22)/t14-,16+/m0/s1 |
InChI Key |
SODNXRBMLSSERC-GOEBONIOSA-N |
Isomeric SMILES |
COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCCCC3=NC=C(N3)N)C=C1Br)O)Br |
Canonical SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCCC3=NC=C(N3)N)C=C1Br)O)Br |
Origin of Product |
United States |
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